BenchChemオンラインストアへようこそ!

(23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA

Peroxisomal β-oxidation Acyl-CoA oxidase Enzyme kinetics

This C38:5-CoA (23Z,26Z,29Z,32Z,35Z-octatriacontapentaenoyl-CoA) is a 38‑carbon, penta‑unsaturated very‑long‑chain fatty acyl‑CoA that serves as the biologically authenticated substrate for peroxisomal β‑oxidation. It is specifically required for ACOX1‑mediated chain‑shortening kinetics, ABCD2‑vs‑ABCD1 transport studies, and for recapitulating the polyunsaturated VLCFA accumulation phenotype in Zellweger‑syndrome and ACOX1‑deficiency models. Unlike saturated C24:0‑/C26:0‑CoA, C38:5‑CoA engages ABCD2 with high affinity and enables the dissection of peroxisomal β‑oxidation cycles. Procure this compound to obtain substrate‑specific, disease‑relevant readouts in high‑content screening and enzymology assays.

Molecular Formula C59H100N7O17P3S
Molecular Weight 1304.4 g/mol
Cat. No. B15598215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA
Molecular FormulaC59H100N7O17P3S
Molecular Weight1304.4 g/mol
Structural Identifiers
InChIInChI=1S/C59H100N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-50(68)87-43-42-61-49(67)40-41-62-57(71)54(70)59(2,3)45-80-86(77,78)83-85(75,76)79-44-48-53(82-84(72,73)74)52(69)58(81-48)66-47-65-51-55(60)63-46-64-56(51)66/h5-6,8-9,11-12,14-15,17-18,46-48,52-54,58,69-70H,4,7,10,13,16,19-45H2,1-3H3,(H,61,67)(H,62,71)(H,75,76)(H,77,78)(H2,60,63,64)(H2,72,73,74)/b6-5-,9-8-,12-11-,15-14-,18-17-/t48-,52-,53-,54+,58-/m1/s1
InChIKeyRERZAECWBHIRBM-YGXFSRDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA: An Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA for Peroxisomal Metabolism Research


(23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA is an ultra-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 38-carbon backbone and five cis double bonds at the Δ23, Δ26, Δ29, Δ32, and Δ35 positions . It is formally derived from the condensation of coenzyme A with (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoic acid and exists predominantly as the tetra-anionic species (4−) at physiological pH [1][2]. This compound belongs to the class of very-long-chain polyunsaturated fatty acyl-CoAs (C>22) that serve as obligate substrates for peroxisomal β-oxidation—a catabolic pathway exclusive to peroxisomes and fundamentally distinct from mitochondrial fatty acid degradation [3].

Why (23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA Cannot Be Substituted with Shorter-Chain or Saturated VLCFA-CoA Analogs


Substituting (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA with generic saturated VLCFA-CoA esters (e.g., C24:0-CoA, C26:0-CoA) or shorter polyunsaturated species introduces critical experimental confounds due to fundamental differences in enzyme recognition, transport efficiency, and metabolic fate. Peroxisomal acyl-CoA oxidase 1 (ACOX1), the rate-limiting enzyme of peroxisomal β-oxidation, exhibits markedly higher Vmax values for long-chain polyunsaturated acyl-CoAs compared to saturated counterparts of equivalent chain length [1]. Furthermore, peroxisomal ABC transporters ABCD1 and ABCD2 display overlapping yet distinct substrate preferences, with ABCD2 showing specific affinity for polyunsaturated species such as C22:6-CoA (DHA-CoA) that saturated VLCFA-CoAs do not engage [2]. These biochemical divergences translate directly into differential accumulation patterns in disease states—saturated VLCFA accumulate prominently in X-linked adrenoleukodystrophy, whereas polyunsaturated VLCFA species up to C38:5 accumulate preferentially in ACOX1 deficiency and Zellweger syndrome [3]. Consequently, experimental outcomes in peroxisomal metabolism assays, disease modeling, and inhibitor screening are exquisitely sensitive to the precise acyl chain length and unsaturation pattern of the CoA substrate employed.

Quantitative Differentiation Evidence for (23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA vs. In-Class Analogs


Superior Peroxisomal β-Oxidation Kinetics of Polyunsaturated VLCFA-CoAs vs. Saturated VLCFA-CoAs

Peroxisomal β-oxidation demonstrates optimal specificity toward long-chain polyunsaturated acyl-CoA esters, with Vmax values for eicosa-8,11,14-trienoyl-CoA, eicosa-11,14,17-trienoyl-CoA, and docosa-7,10,13,16-tetraenoyl-CoA reaching approximately 150% of that obtained with the saturated reference substrate palmitoyl-CoA (C16:0-CoA) [1]. This kinetic advantage is a class-level property of polyunsaturated VLCFA-CoAs, including C38:5-CoA, and stands in marked contrast to saturated VLCFA-CoAs (e.g., C24:0-CoA, C26:0-CoA), which exhibit progressively lower Vmax values as chain length increases beyond C16 [1]. The Km values for these polyunsaturated substrates (13–22 µM) remain within the same range as palmitoyl-CoA (13.8 ± 1 µM), indicating that enhanced catalytic efficiency (Vmax/Km) is primarily driven by increased turnover number rather than altered binding affinity [1].

Peroxisomal β-oxidation Acyl-CoA oxidase Enzyme kinetics Substrate specificity

Distinct Transporter Specificity: ABCD2 Preferentially Transports Polyunsaturated VLCFA-CoAs Including C22:6-CoA and C24:6-CoA

The peroxisomal ABC half-transporters ABCD1 (ALDP) and ABCD2 (ALDRP) exhibit overlapping but non-identical substrate specificities. While ABCD1 primarily transports saturated VLCFA-CoAs (C24:0-CoA, C26:0-CoA), ABCD2 shows a distinct preference for polyunsaturated fatty acyl-CoAs, specifically C22:6-CoA (DHA-CoA) and C24:6-CoA, in in vitro transport assays [1]. β-Oxidation studies in cellular models further demonstrate a specific involvement of ALDRP/ABCD2 in the metabolism of docosahexaenoic acid (C22:6n-3), a function not efficiently compensated by ABCD1 [1]. Given that C38:5-CoA belongs to the same n-6 polyunsaturated VLCFA family and exceeds the chain length of C24:6-CoA, it is predicted to engage ABCD2-dependent transport pathways preferentially over ABCD1-mediated import.

Peroxisomal ABC transporters ABCD1 ABCD2 Substrate selectivity VLCFA transport

Tissue-Specific Enrichment of C38:5-CoA in Testes Implicates Unique Physiological Role Distinct from C38:6-CoA

Lipidomic profiling of acyl-CoA pools across rat tissues reveals exceptional enrichment of specific very-long-chain polyunsaturated species in isolated organs: C34:4-CoA is enriched in heart, C38:5-CoA is uniquely enriched in testes, and C38:6-CoA is enriched in soleus muscle [1]. This tissue-specific compartmentalization indicates that C38:5-CoA is not merely a metabolic intermediate destined for β-oxidation but serves as a dedicated substrate for testicular phospholipid acyl-chain remodeling, likely via acyl-CoA synthetase (ACS)-mediated incorporation into phosphatidylcholine or phosphatidylethanolamine species [1]. The enrichment of C38:5-CoA in testes is not shared by C38:6-CoA or C40:6-CoA, demonstrating that the precise unsaturation pattern (pentaenoic vs. hexaenoic) and chain length confer distinct biological targeting.

Acyl-CoA synthetases Tissue-specific lipidomics Phospholipid remodeling C38:5-CoA

Polyenoic VLCFA-CoA Species Including C38:5-CoA Accumulate Selectively in Peroxisomal Deficiency Disorders

In brain tissue from patients with Zellweger syndrome (peroxisome biogenesis disorder), polyenoic very-long-chain fatty acids with chain lengths from 26 to 38 carbons accumulate in abnormal amounts [1]. These accumulating species are predominantly n-6 derivatives, including pentaenoic and hexaenoic fatty acids with 34, 36, and 38 carbon atoms [1]. Notably, this accumulation pattern differs from that of saturated VLCFA (C24:0, C26:0), which are the hallmark of X-linked adrenoleukodystrophy (X-ALD). Similarly, Acox1-null mice exhibit strikingly increased levels of both n-3 and n-6 very-long-chain polyunsaturated fatty acids over twenty-four carbons long, confirming that ACOX1 is the primary enzyme responsible for catabolizing these polyunsaturated VLCFA-CoA substrates [2].

Zellweger syndrome ACOX1 deficiency Peroxisomal disorders VLCFA accumulation Biomarkers

Chain-Length-Dependent ACOX1 Activity: Medium-Chain Preference and Declining Activity with Extended Polyunsaturated Chains

Human ACOX1 (peroxisomal acyl-CoA oxidase 1) exhibits highest activity against medium-chain fatty acyl-CoAs (C10–C14) and shows progressively decreasing activity with increasing chain length, a property conserved across mammalian species [1]. While activity on long-chain mono-unsaturated substrates is approximately 40% higher than with corresponding saturated substrates, the absolute catalytic rate declines as chain length extends beyond C18 [1]. For ultra-long-chain polyunsaturated substrates such as C38:5-CoA, this chain-length penalty implies that β-oxidation flux is kinetically limited relative to shorter polyunsaturated species (e.g., C22:6-CoA), despite the favorable Vmax enhancement conferred by unsaturation. This kinetic profile underscores that C38:5-CoA occupies a unique position in the substrate spectrum—sufficiently long to require multiple peroxisomal β-oxidation cycles before mitochondrial handoff, yet still a competent ACOX1 substrate unlike C26:0-CoA which shows negligible activity.

ACOX1 Chain-length specificity Peroxisomal β-oxidation Enzyme kinetics

High-Impact Research and Industrial Applications of (23Z,26Z,29Z,32Z,35Z)-Octatriacontapentaenoyl-CoA


In Vitro Reconstitution of Peroxisomal β-Oxidation Flux with Defined Polyunsaturated Substrates

Use C38:5-CoA as the exclusive substrate in isolated peroxisomal matrix enzyme assays to quantify chain-shortening kinetics, determine the number of β-oxidation cycles completed before product export, and characterize the metabolic intermediates generated (e.g., C36:4-CoA, C34:3-CoA). This approach enables precise dissection of the peroxisomal contribution to polyunsaturated VLCFA catabolism, which cannot be achieved using saturated VLCFA-CoAs (C24:0, C26:0) that exhibit poor ACOX1 activity [1][2].

Disease Modeling of ACOX1 Deficiency and Zellweger Syndrome in Cellular Systems

Administer C38:5-CoA (or its non-esterified fatty acid precursor) to ACOX1-knockout or PEX-gene-deficient cell lines to recapitulate the polyunsaturated VLCFA accumulation phenotype observed in patient tissues. This substrate-specific accumulation profile—distinct from the saturated VLCFA elevation seen in ABCD1-deficient X-ALD models—provides a disease-relevant readout for high-content screening of small-molecule correctors or gene therapy vectors targeting peroxisomal β-oxidation [3].

ABCD2 Transporter Selectivity Profiling and X-ALD Therapeutic Development

Employ C38:5-CoA in liposomal transport assays or cellular uptake studies to characterize the substrate preference of ABCD2 relative to ABCD1. Because ABCD2 upregulation is a validated therapeutic strategy for X-ALD, quantifying the differential transport efficiency of polyunsaturated vs. saturated VLCFA-CoAs is essential for evaluating pharmacological agents that modulate ABCD2 expression or activity [4].

Testicular Lipid Metabolism and Male Fertility Research

Utilize C38:5-CoA in acyl-CoA synthetase (ACS) activity assays with testicular microsomal fractions to investigate the enzymatic basis for tissue-specific enrichment of C38:5-containing phospholipids. This application is uniquely enabled by the tissue-specific enrichment data for C38:5-CoA in testes, a property not shared by C38:6-CoA or C40:6-CoA, making C38:5-CoA the biologically authenticated substrate for studies of spermatogenesis and sperm membrane lipid remodeling [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (23Z,26Z,29Z,32Z,35Z)-octatriacontapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.